4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid
Description
4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine core linked to a pyridine ring via an amino group. The pyrimidine moiety is substituted with a 5-chloro-2-fluorophenyl group at position 2 and an isopropyl group at position 5, while the pyridine ring includes a carboxylic acid substituent at position 2. However, the provided evidence lacks direct pharmacological or synthetic data for this compound, necessitating comparisons with structurally similar analogs.
Properties
Molecular Formula |
C19H16ClFN4O2 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
4-[[2-(5-chloro-2-fluorophenyl)-5-propan-2-ylpyrimidin-4-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H16ClFN4O2/c1-10(2)13-9-23-17(12-7-11(20)3-4-15(12)21)25-18(13)24-16-5-6-22-8-14(16)19(26)27/h3-10H,1-2H3,(H,26,27)(H,22,23,24,25) |
InChI Key |
NEYHNMDWCYXGEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(N=C1NC2=C(C=NC=C2)C(=O)O)C3=C(C=CC(=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperatures, and reaction times to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared below with related pyrimidine and pyridine derivatives from the evidence:
Key Observations :
- The isopropyl group (pyrimidine) and carboxylic acid (pyridine) enhance hydrophobicity and acidity, respectively, compared to the methyl and methoxycarbonyl groups in .
- Biological Targets : While explicitly targets FABP4 (a fatty acid-binding protein), the target compound’s biological activity remains uncharacterized in the evidence.
Crystallographic and Computational Tools
Structural comparisons often rely on crystallographic data generated via programs like SHELX (for refinement) and ORTEP (for visualization) . For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
